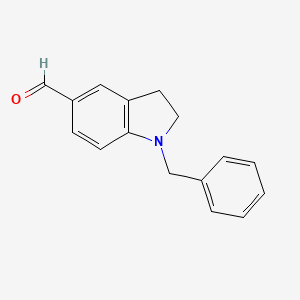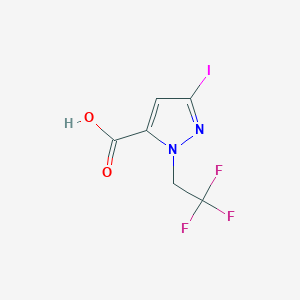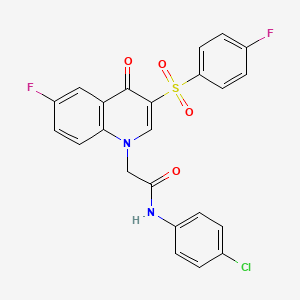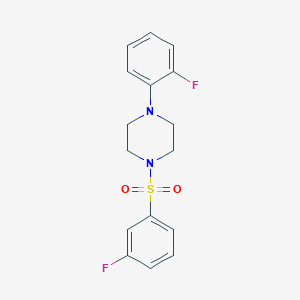
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are a class of compounds that have been studied for their potential biological activities . The compound you mentioned contains an indole moiety, which suggests it might have similar properties or uses.
Synthesis Analysis
The synthesis of indole derivatives can vary widely depending on the specific compound. For example, 3-Methyl-2-phenyl-1-substituted-indole derivatives were synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .Molecular Structure Analysis
The molecular structure of a compound can greatly influence its properties and behavior. Indole derivatives, for instance, often exhibit interesting biological activities due to their unique structure .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite complex and are often influenced by the specific substituents present on the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For indole derivatives, these properties can be influenced by factors such as the presence and position of substituents on the indole ring .Wissenschaftliche Forschungsanwendungen
Receptor Agonist Properties and Synthetic Intermediates
Compounds structurally related to N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide have been studied for their agonist activity at serotonin receptors, specifically 5-HT1D receptors. These compounds are of interest for their potential to modulate serotonin levels in the brain, which could have implications for the treatment of migraine and other neurological disorders. The research demonstrates the significance of the indole structure and sulfonamide groups in contributing to the compound's receptor affinity and activity. This type of study underscores the potential of such compounds in neuroscience research, particularly in understanding receptor-ligand interactions and the development of therapeutic agents (Barf et al., 1996).
Insecticidal Activity
Another area of application for related compounds is in the development of novel insecticides. For instance, flubendiamide, which shares structural motifs with this compound, is highlighted for its exceptional activity against lepidopterous pests. The unique chemical structure, including the sulfonyl group, contributes to its insecticidal properties. Such compounds are instrumental in agricultural science for creating more effective and selective pest control solutions (Tohnishi et al., 2005).
Anticancer Activity
Compounds with sulfonyl and indole structures have been explored for their anticancer properties. Research into indolyl aryl sulfones (IASs) has revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1. By extension, related compounds possessing similar structural features could be investigated for their anticancer properties, given the importance of targeted therapies in oncology. The ability to inhibit specific enzymes involved in cancer cell proliferation makes these compounds valuable in the search for new anticancer agents (Silvestri & Artico, 2005).
Chemical Synthesis and Catalysis
The chemical versatility of compounds featuring sulfonyl and indole groups, akin to this compound, extends to their use as intermediates in synthetic chemistry. Their involvement in reactions such as Pd(II)-catalyzed oxidative double cyclization highlights their utility in constructing complex molecular architectures. This application is crucial for developing new synthetic methodologies that can lead to the discovery of novel compounds with therapeutic or material science applications (Ha et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O5S/c24-16-6-7-18(25)20(12-16)35(32,33)29-10-3-11-34-21(29)14-28-23(31)22(30)26-9-8-15-13-27-19-5-2-1-4-17(15)19/h1-2,4-7,12-13,21,27H,3,8-11,14H2,(H,26,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSHWUBDKDFCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2419669.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2419670.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2419675.png)


![4-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2419678.png)
![3-[(4-Nitrophenoxy)methyl]benzohydrazide](/img/structure/B2419679.png)


